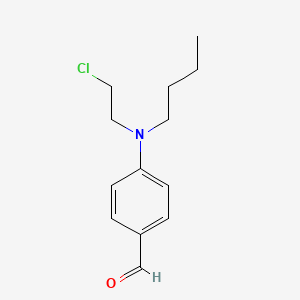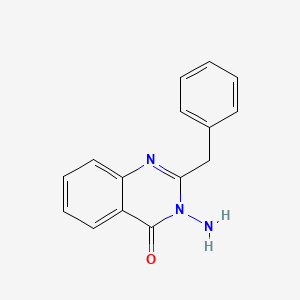
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
Vue d'ensemble
Description
“3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Synthesis Analysis
A variety of methods have been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, a green synthetic protocol has been developed for the efficient preparation of these derivatives with excellent yield in aqueous media . Another method involves a one-pot three-component coupling of isatoic anhydride, amines, and aldehydes in water using magnetically recoverable Fe(3)O(4) nanoparticles .Molecular Structure Analysis
The molecular structure of “this compound” involves a quinazoline moiety substituted by an amine group . In one study, a compound with a similar structure participated in a H-bond interaction through its C=O group of the quinazoline-4(1H)-one ring with TYR151 of chain A .Chemical Reactions Analysis
Quinazolinones and quinazolines possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 251.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 251.105862047 g/mol . The topological polar surface area is 58.7 Ų .Applications De Recherche Scientifique
Applications antitumorales et anticancéreuses
Les quinazolin-4(1H)-ones, y compris les dérivés tels que la 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one, ont été rapportées comme possédant des propriétés antitumorales et anticancéreuses. Elles sont explorées pour leur potentiel à inhiber la croissance tumorale et à lutter contre diverses formes de cancer .
Propriétés antioxydantes
Ces composés présentent également des capacités antioxydantes, qui sont bénéfiques pour protéger les cellules du stress oxydatif, un facteur pouvant conduire à des maladies chroniques .
Effets antibactériens et antifongiques
Les activités antibactériennes et antifongiques des dérivés de la quinazolinone font d'eux des candidats au développement de nouveaux médicaments antimicrobiens pour traiter les infections causées par des souches résistantes de bactéries et de champignons .
Activité anticonvulsivante
Les quinazolinones ont été étudiées pour leurs effets anticonvulsivants, qui pourraient être utiles dans le traitement de l'épilepsie et d'autres troubles convulsifs .
Ligand du récepteur 5-HT
En tant que ligands des récepteurs de la 5-hydroxytryptamine (5-HT), les dérivés de la quinazolinone peuvent avoir des applications dans la recherche neurologique et le traitement des troubles liés à la régulation de la sérotonine .
Évaluation cytotoxique
Des dérivés spécifiques ont été soumis à une évaluation cytotoxique contre des lignées de cellules cancéreuses, indiquant leur utilisation potentielle en thérapie anticancéreuse .
Mécanisme D'action
Quinazolinones and quinazolines have inhibitory effects on thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase . In one study, a compound with a similar structure to “3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one” showed inhibitory effects on major pteridine reductase 1 (PTR1) .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one are not fully understood yet. It is known that quinazolinone derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Quinazolinone derivatives, such as this compound, have been found to exhibit cytotoxic effects on various types of cells . They have been shown to inhibit the growth of cancer cells, including breast, ovarian, colon, renal, and prostate cancer cells . These compounds exert their effects by influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully understood. It is known that quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that quinazolinone derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that quinazolinone derivatives can exhibit anti-inflammatory effects in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that quinazolinone derivatives can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that quinazolinone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-documented. It is known that quinazolinone derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
3-amino-2-benzylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRIVXDQCGLBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340060 | |
| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74772-59-1 | |
| Record name | 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


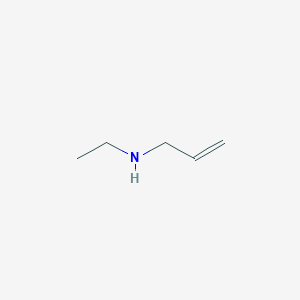
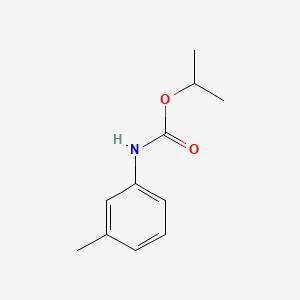

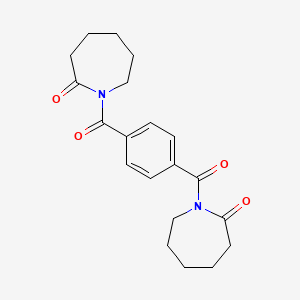


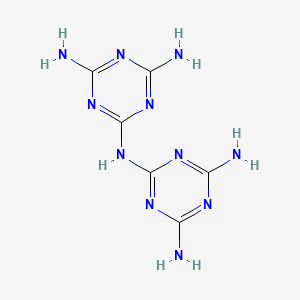

![Benzenamine, 4-[(6-methoxy-2-benzothiazolyl)azo]-N,N-dimethyl-](/img/structure/B1618660.png)
![1,4-Benzenediamine, N,N,N',N'-tetrakis[4-(diethylamino)phenyl]-](/img/structure/B1618663.png)
